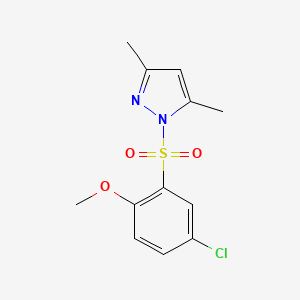
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDCRB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. BDCRB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDCRB has been found to have a different mechanism of action that makes it a promising candidate for various applications in scientific research.
Mécanisme D'action
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has a unique mechanism of action that sets it apart from other sulfonamides. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been shown to selectively inhibit the activity of the membrane-bound isoform of carbonic anhydrase, CAIX, which is overexpressed in various cancers and is involved in tumor progression and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the replication of viruses by interfering with the viral replication cycle. This compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of carbonic anhydrase, which is essential for the survival of the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has been found to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of anticancer drugs. However, this compound also has some limitations for use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the use of 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of anticancer drugs that target CAIX. This compound has been shown to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of such drugs. Another potential application is the development of antiviral drugs that target the replication cycle of viruses. This compound has been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound may have potential as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum. Further research is needed to explore these potential applications of this compound in scientific research.
Méthodes De Synthèse
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antiparasitic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. This compound has been used as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Propriétés
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-4-14(9(2)3-13(8)15)21(19,20)18-12-6-10(16)5-11(17)7-12/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPYAZGWZSVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
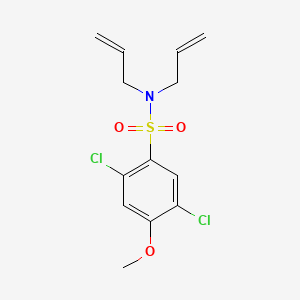
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
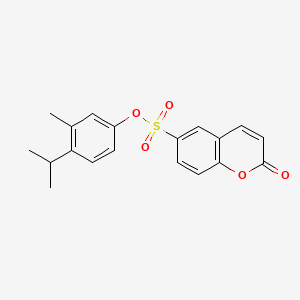
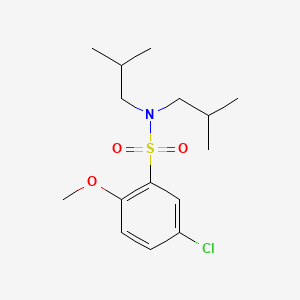
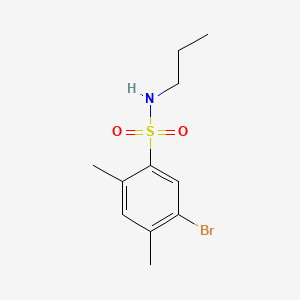

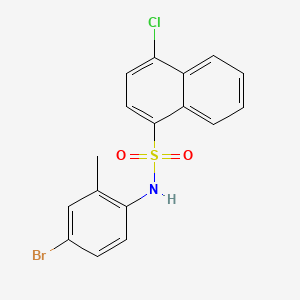
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
